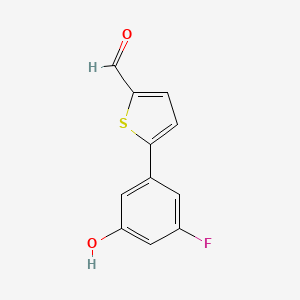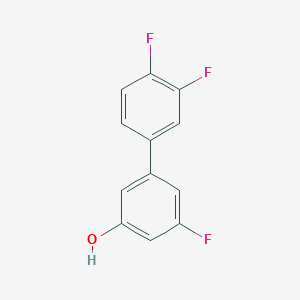
5-(2,4-Difluorophenyl)-3-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Difluorophenyl)-3-fluorophenol, 95% (5-DF-3-FP) is a fluorinated phenol compound with a wide range of applications in the scientific research community. Its unique chemical structure and properties make it a powerful tool for the synthesis of a variety of compounds and in the study of biochemical and physiological effects. In
Applications De Recherche Scientifique
5-(2,4-Difluorophenyl)-3-fluorophenol, 95% is an important compound in the scientific research community due to its unique chemical structure and properties. It has been used in the synthesis of a variety of compounds, including small molecules, peptides, and proteins. It has also been used in the study of the biochemical and physiological effects of various compounds. In addition, 5-(2,4-Difluorophenyl)-3-fluorophenol, 95% has been used in the development of new drugs, as well as in the study of the mechanism of action of existing drugs.
Mécanisme D'action
The exact mechanism of action of 5-(2,4-Difluorophenyl)-3-fluorophenol, 95% is not yet fully understood. However, it is thought to interact with various proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects. It is believed that the compound interacts with specific receptors in the body, resulting in changes in the cell's metabolism and signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-Difluorophenyl)-3-fluorophenol, 95% have been studied in a variety of systems, including in vitro and in vivo studies. It has been shown to have a variety of effects, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, it has been shown to have an immunomodulatory effect, as well as an effect on the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(2,4-Difluorophenyl)-3-fluorophenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it is relatively stable and can be stored for long periods of time. The main limitation of 5-(2,4-Difluorophenyl)-3-fluorophenol, 95% is that it is a relatively new compound and its exact mechanism of action is not yet fully understood.
Orientations Futures
There are a number of potential future directions for the use of 5-(2,4-Difluorophenyl)-3-fluorophenol, 95%. These include further exploration of its biochemical and physiological effects, as well as its potential use in the development of new drugs and the study of the mechanism of action of existing drugs. In addition, further research is needed to explore the potential applications of 5-(2,4-Difluorophenyl)-3-fluorophenol, 95% in the synthesis of a variety of compounds, including small molecules, peptides, and proteins. Finally, further research is needed to explore the potential of 5-(2,4-Difluorophenyl)-3-fluorophenol, 95% as an immunomodulatory agent.
Méthodes De Synthèse
5-(2,4-Difluorophenyl)-3-fluorophenol, 95% can be synthesized by the reaction between 2,4-difluorophenol and 3-fluorophenol in the presence of a Lewis acid catalyst. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, using a solvent such as dichloromethane. The reaction is usually carried out at room temperature and the reaction time is typically between 1 and 2 hours. The yield of the reaction is generally high, with yields of up to 95% being reported in some cases.
Propriétés
IUPAC Name |
3-(2,4-difluorophenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O/c13-8-1-2-11(12(15)6-8)7-3-9(14)5-10(16)4-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWPTYWNGHBNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684220 |
Source


|
| Record name | 2',4',5-Trifluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-65-1 |
Source


|
| Record name | 2',4',5-Trifluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














